molecular formula C13H12BrF3N2 B7976366 5-Bromo-2-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile

5-Bromo-2-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile

Cat. No.: B7976366
M. Wt: 333.15 g/mol
InChI Key: GTYJSWZNFDSLKJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile is a chemical compound that features a bromine atom, a trifluoromethyl group, and a piperidine ring attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a suitable benzonitrile derivative, followed by the introduction of the trifluoromethyl group and the piperidine ring through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the nitrile group to an amine.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzoic acid derivative, while reduction could produce a primary amine. Substitution reactions can result in a variety of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving brominated and fluorinated compounds.

    Medicine: The compound’s unique structural features make it a candidate for drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: In the agrochemical industry, it can be used in the development of new pesticides and herbicides with enhanced efficacy and environmental profiles.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated and fluorinated benzonitriles, such as:

  • 5-Bromo-2-(trifluoromethyl)benzonitrile
  • 2-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile
  • 5-Bromo-2-(4-methylpiperidin-1-YL)benzonitrile

Uniqueness

What sets 5-Bromo-2-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile apart is the combination of the bromine atom, the trifluoromethyl group, and the piperidine ring. This unique combination of functional groups imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-2-[4-(trifluoromethyl)piperidin-1-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrF3N2/c14-11-1-2-12(9(7-11)8-18)19-5-3-10(4-6-19)13(15,16)17/h1-2,7,10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYJSWZNFDSLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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